5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with 2-hydroxy-2-phenylpropyl bromide. The reaction is usually carried out in the presence of a base such as lithium hydride (LiH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve bases like LiH or NaH.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Coupling Reactions: Often use palladium catalysts and boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties, particularly against drug-resistant bacteria.
Industry: Could be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfonamide group is known to inhibit certain bacterial enzymes, which could explain its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: Similar structure but with different alkyl groups.
Thiophene-2-sulfonamide derivatives: Various substitutions on the thiophene ring.
Uniqueness
5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is unique due to the presence of the 2-hydroxy-2-phenylpropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S2/c1-13(16,10-5-3-2-4-6-10)9-15-20(17,18)12-8-7-11(14)19-12/h2-8,15-16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRCMQVQGMKALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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